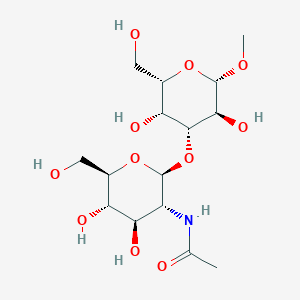

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside is a complex carbohydrate derivative. It is a glycoside formed by the linkage of a methyl group to the 3-O position of a galactopyranoside, which is further linked to a glucopyranosyl unit that has been modified with an acetamido group. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its structural complexity and potential biological activities.

Mécanisme D'action

Target of Action

The primary target of Methyl 3-O-(N-acetyl-beta-D-glucosaminyl)-beta-D-galactopyranoside is the enzyme N-acetyl-β-D-glucosaminidase (EC 3.2.1.52) . This enzyme is an exoglycosidase that removes N-acetyl-β-D-glucosamine (Glc-NAc) or N-acetyl-β-D-galactosamine (Gal-NAc) from the non-reducing ends of various biomolecules, including oligosaccharides, glycoproteins, and glycolipids .

Mode of Action

The compound interacts with its target enzyme by serving as a substrate . The enzyme catalyzes the addition of a single N-acetylglucosamine in O-glycosidic linkage to serine or threonine residues . This post-translational modification of protein serines/threonines with N-acetylglucosamine (O-GlcNAc) is dynamic, inducible, and abundant .

Biochemical Pathways

The action of Methyl 3-O-(N-acetyl-beta-D-glucosaminyl)-beta-D-galactopyranoside affects the O-GlcNAcylation pathway . This pathway regulates many cellular processes by interfering with protein phosphorylation . The compound’s action can influence the balance between O-GlcNAcylation and phosphorylation, thereby affecting various downstream cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in modulating protein function through O-GlcNAcylation . By serving as a substrate for N-acetyl-β-D-glucosaminidase, it can influence the levels of O-GlcNAc-modified proteins, thereby affecting various cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside typically involves multiple steps. One common approach is the glycosylation reaction, where a protected galactopyranoside donor is reacted with a glucopyranosyl acceptor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as silver triflate or boron trifluoride etherate. The reaction is usually carried out at low temperatures to control the stereochemistry of the glycosidic bond formation.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of the glycosidic bond. This method is advantageous due to its high specificity and mild reaction conditions. Alternatively, chemical synthesis methods can be scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like periodic acid or sodium periodate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Reagents such as thionyl chloride or tosyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.

Biology: It serves as a substrate for studying glycosylation processes and enzyme activities.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: It is used in the production of glycosylated products and as a stabilizer in drug formulations.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-D-galactopyranose: This compound is similar in structure but has an additional acetamido group.

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside: This compound differs in the configuration of the glycosidic linkage.

Uniqueness

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of the acetamido group, which imparts distinct biological properties. Its structural features make it a valuable tool in studying glycosylation and its effects on biological systems.

Activité Biologique

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside (CAS Number: 93253-17-9) is a complex carbohydrate derivative with significant biological implications. This compound is a glycoside, characterized by the linkage of a methyl group to the 3-O position of a galactopyranoside, which is further connected to a glucopyranosyl unit modified with an acetamido group. Its structural complexity renders it of interest in biochemistry and medicinal chemistry, particularly regarding its biological activities.

The primary biological activity of this compound involves its interaction with specific enzymes and biochemical pathways:

- Target Enzyme : The main target is N-acetyl-β-D-glucosaminidase (EC 3.2.1.52) , an enzyme involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids.

- Mode of Action : It acts as a substrate for this enzyme, influencing glycosylation processes which are critical for various cellular functions.

- Biochemical Pathways : The compound plays a role in the O-GlcNAcylation pathway , which is essential for modulating protein functions through the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues on proteins.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial effects of this compound. It has shown virucidal activity against various pathogens, suggesting its possible application in therapeutic formulations aimed at combating infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby providing a mechanism for reducing inflammation in various biological contexts .

Research Applications

This compound serves multiple roles in scientific research:

- Chemical Synthesis : It is utilized as a building block for synthesizing more complex carbohydrates and glycosides.

- Biological Studies : The compound acts as a substrate in studies focused on glycosylation processes and enzyme activities.

- Therapeutic Investigations : Its potential therapeutic applications are being explored, particularly in the fields of antimicrobial and anti-inflammatory treatments .

Case Studies

Several case studies have documented the compound's biological activities:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Inflammatory Response Modulation : In vitro experiments showed that the compound could downregulate TNF-alpha production in macrophages, suggesting its utility in managing inflammatory conditions .

The synthesis of this compound typically involves several steps including glycosylation reactions using protected galactopyranoside donors and glucopyranosyl acceptors. Common reaction conditions involve solvents like dichloromethane or acetonitrile and catalysts such as silver triflate or boron trifluoride etherate .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7+,8-,9-,10-,11-,12+,13-,14+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJPBCYUZSGJII-BLQWJJLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@@H](O[C@@H]([C@H]2O)OC)CO)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.